molecular formula C14H14FN3O B13187718 N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide

Cat. No.: B13187718
M. Wt: 259.28 g/mol
InChI Key: KFLNFKPEKMBUOG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents . The compound features a hydrazone functional group (-CONH-N=CH-), a moiety known for its relative hydrolytic stability and prevalence in pharmacologically active molecules . The incorporation of a fluorine atom on the phenyl ring is a strategic modification frequently employed in drug design to potentially influence the compound's metabolic stability, lipophilicity, and membrane permeability . The molecular formula of the compound is C14H14FN3O . Research into fluorinated hydrazones, such as this compound, is driven by the continuous search for new agents to combat opportunistic bacterial strains that have developed resistance to commonly used antibiotics . The azomethine (C=N) linkage within the hydrazone group is often crucial for the observed biological activity of such molecules . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14FN3O

Molecular Weight

259.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide

InChI

InChI=1S/C14H14FN3O/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16/h2-9,17H,16H2,1H3

InChI Key

KFLNFKPEKMBUOG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound typically follows a sequence starting from fluorinated nitrobenzene derivatives, progressing through benzamide intermediates, and concluding with hydrazine substitution to introduce the hydrazinyl group. The process involves oxidation, amidation, reduction, and hydrazinolysis steps.

Stepwise Preparation

Step Reaction Description Reagents and Conditions Product Yield & Notes
1 Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid Sodium hydroxide aqueous solution, phase transfer catalyst, potassium permanganate, 75–95°C, 8–18 h 2-fluoro-4-nitrobenzoic acid (off-white solid) High purity obtained by pH adjustment to 2–4 with concentrated HCl; yield not specified but optimized by catalyst addition
2 Conversion of 2-fluoro-4-nitrobenzoic acid to 2-fluoro-4-nitro-N-methylbenzamide Organic solvent (dichloromethane), chlorination catalyst, thionyl chloride (SOCl2), reflux 40–85°C 3–5 h, then methylamine gas at 0°C 2-fluoro-4-nitro-N-methylbenzamide (white solid) Yield ~95.1%, purity confirmed by 1H NMR
3 Catalytic hydrogenation of 2-fluoro-4-nitro-N-methylbenzamide to 4-amino-2-fluoro-N-methylbenzamide 10% Pd/C catalyst, ethyl acetate solvent, hydrogen gas, 10 atm, room temperature, 12 h 4-amino-2-fluoro-N-methylbenzamide (gray-white solid) Yield 98.1%, purity 98.6%, total yield for three steps ~68.7%
4 Introduction of hydrazinyl group to form this compound Reaction of 4-amino-2-fluoro-N-methylbenzamide with hydrazine or hydrazine hydrate under reflux in ethanol or suitable solvent This compound Specific yields not reported; reaction monitored by TLC; recrystallization used for purification

Alternative Synthetic Routes

  • Some literature suggests the use of acid chlorides or anhydrides reacting with appropriate amine precursors to form the benzamide intermediate before hydrazine substitution.
  • Phase transfer catalysis and controlled pH adjustment improve yields and purity in early oxidation steps.
  • Hydrazine hydrate reflux with benzamide derivatives in ethanol is a common method to introduce hydrazinyl groups.

Analytical Data and Characterization

Parameter Data Method/Notes
Molecular Formula C14H14FN3O Confirmed by elemental analysis
Molecular Weight 259.28 g/mol Calculated from formula
1H NMR (DMSO-d6) δ 2.81 (d, 3H, CH3), 7.85–8.22 (aromatic protons), 8.56 (NH) Used to confirm amide and aromatic protons
Purity ≥97% (hydrochloride salt) Determined by HPLC or equivalent
Physical State Solid (white to grayish) Observed in intermediate and final products

Reaction Conditions and Optimization

  • Oxidation Step: Use of sodium hydroxide and phase transfer catalysts enhances yield; reaction temperature control (75–95°C) is critical to avoid over-oxidation or side reactions.
  • Amidation Step: Slow addition of thionyl chloride and controlled reflux temperature (40–85°C) ensures complete conversion to acid chloride intermediate before methylamine addition.
  • Hydrogenation Step: Use of 10% Pd/C catalyst under 10 atm hydrogen pressure at room temperature for 12 hours provides efficient reduction of nitro to amino group with minimal side products.
  • Hydrazine Substitution: Reflux in ethanol with hydrazine hydrate, monitoring by TLC, and recrystallization are key for obtaining pure hydrazinyl derivative.

Summary Table of Preparation Methods

Step Starting Material Reagents Conditions Product Yield (%) Notes
1 2-fluoro-4-nitrotoluene NaOH, phase transfer catalyst, KMnO4 75–95°C, 8–18 h 2-fluoro-4-nitrobenzoic acid Not specified pH adjusted to 2–4 for purity
2 2-fluoro-4-nitrobenzoic acid SOCl2, methylamine gas, DCM Reflux 40–85°C, 3–5 h 2-fluoro-4-nitro-N-methylbenzamide 95.1 Confirmed by 1H NMR
3 2-fluoro-4-nitro-N-methylbenzamide H2, Pd/C catalyst, EtOAc 10 atm H2, RT, 12 h 4-amino-2-fluoro-N-methylbenzamide 98.1 High purity product
4 4-amino-2-fluoro-N-methylbenzamide Hydrazine hydrate, EtOH Reflux, time varies This compound Not reported Purified by recrystallization

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Hydrazine Derivatives

2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide

This compound () shares the benzamide-hydrazide scaffold but replaces the N-methyl group with a hydroxyl substituent. IR spectra confirm the absence of C=S stretching (~1250 cm⁻¹), distinguishing it from thioamide derivatives like those in .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

Synthesized via cyclization of hydrazinecarbothioamides (), these triazoles exhibit tautomerism between thiol and thione forms. Unlike the target compound, their IR spectra lack C=O stretches (~1663–1682 cm⁻¹) but show strong C=S vibrations (~1247–1255 cm⁻¹) .

Table 1: Key Structural Features of Hydrazine Derivatives

Compound Core Structure Substituents IR Key Bands (cm⁻¹)
N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide Benzamide + hydrazine 4-Fluorophenyl, N-methyl C=O (~1680), NH (~3150–3319)
2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide Benzohydrazide 4-Fluorobenzoyl, hydroxyl C=O (~1663), OH (~3400)
1,2,4-Triazole-3(4H)-thiones Triazole + sulfonyl 2,4-Difluorophenyl, X (H, Cl, Br) C=S (~1247–1255)

Fluorophenyl-Substituted Benzamides

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

This analogue () replaces fluorine with chlorine and introduces methoxy and methyl groups. Its fluorescence intensity (λex = 340 nm, λem = 380 nm) is pH-dependent, peaking at pH 3. In contrast, the target compound’s fluorescence properties remain unstudied but may differ due to the hydrazinyl group’s electron-donating effects .

N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide

Docking studies suggest strong binding affinity (-9.0 kcal/mol) to mosquito enzymes, highlighting the role of fluorinated benzamides in bioactivity .

Table 2: Comparison of Fluorophenyl Benzamides

Compound Substituents Key Applications Spectral Data
This compound Hydrazinyl, N-methyl Undetermined 1H-NMR: δ 7.2–8.1 (aromatic), δ 3.1 (N-CH3)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Cl, methoxy, methyl Fluorescent probe Fluorescence: λex = 340 nm, λem = 380 nm
N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Pyrimidine-dione Insecticidal candidate Docking score: -9.0 kcal/mol

Biological Activity

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H11FN4O\text{C}_{10}\text{H}_{11}\text{F}\text{N}_{4}\text{O}

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown its potential effectiveness against various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial effects.

Case Studies and Research Findings

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.1 to 1.0 µM, indicating potent antiproliferative effects .
    • In a comparative study, this compound showed enhanced activity compared to standard chemotherapeutic agents like doxorubicin and cisplatin .
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts effectively with key proteins involved in cancer cell proliferation and survival pathways, such as Focal Adhesion Kinase (FAK) .

Data Table: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
MCF-70.15
A5490.25
HeLa0.20
HepG20.30

Research Findings

  • This compound has shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains .
  • The compound's mechanism involves the inhibition of bacterial enzyme systems, leading to cell death and reduced viability in treated cultures .

Data Table: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves:

  • Reagents : N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
  • Conditions : React the carboxylic acid derivative (e.g., 2-methoxy-4-methylbenzoic acid) with 4-fluoroaniline at low temperatures (-50°C) to minimize side reactions .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures).
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC.

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • ¹H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–3.1 ppm), and hydrazinyl protons (δ 4.5–5.5 ppm, broad) .
  • Elemental Analysis : Validate C, H, N, and F percentages within ±0.3% of theoretical values .

Q. How can researchers assess purity and stability under varying conditions?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30 v/v) to quantify purity (>95%) .
  • Stability Studies :
    • Thermal : Monitor decomposition at 25°C vs. 40°C over 72 hours.
    • pH Stability : Assess fluorescence intensity retention at pH 2–10 (optimal stability at pH 5) .
    • Long-Term Storage : Store at -20°C in amber vials under inert gas to prevent oxidation.

Advanced Research Questions

Q. How can fluorescence properties be optimized for analytical detection?

Methodological Answer: Key parameters for maximizing fluorescence intensity (λex = 340 nm, λem = 380 nm):

ParameterOptimal ConditionEffect on Intensity
Solvent EthanolHigh polarity enhances quantum yield
pH 5.0Minimizes protonation of hydrazinyl group
Temperature 25°CPrevents thermal quenching
Concentration 0.1–1.0 mg/LLinear range (R² > 0.99)
  • Detection Limits : LOD = 0.269 mg/L, LOQ = 0.898 mg/L (validated via calibration curves) .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

Methodological Answer:

  • Crystallization : Use slow evaporation in DMSO/water (1:3 v/v) at 4°C. Challenges include polymorphism and solvent inclusion .
  • X-ray Diffraction : Optimize crystal size (>0.2 mm) and collect data at 296 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Data Refinement : Resolve disorder in the fluorophenyl ring using SHELXL-97, achieving R-factor < 0.05 .

Q. How can computational models predict physicochemical properties?

Methodological Answer:

  • Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like molar refractivity, polar surface area, and logP .
  • Neural Networks : Predict solubility and fluorescence efficiency via datasets from analogs (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) .
  • Validation : Compare predicted vs. experimental logP (Δ < 0.5) and melting point (Δ < 10°C).

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Case Study : If NMR suggests planar amide geometry but X-ray shows non-planarity (due to crystal packing), perform:
    • DFT Calculations : Compare gas-phase (B3LYP/6-31G*) and solid-state geometries .
    • Variable-Temperature NMR : Assess conformational flexibility in solution.
  • Systematic Testing : Vary solvent polarity (DMSO vs. CDCl₃) to identify environment-dependent structural shifts.

Data Contradiction Analysis Example

Contradiction : Fluorescence intensity stability over time in This compound vs. analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide.
Resolution :

  • Hypothesis : Electron-withdrawing groups (F vs. Cl) alter excited-state dynamics.
  • Testing : Compare photobleaching rates under UV exposure (λ = 365 nm) using time-resolved fluorescence spectroscopy.
  • Outcome : Fluorophenyl derivatives exhibit 20% higher stability due to reduced radical formation .

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